p-Hydroxyphenyl 2,5-dimethyl-3-furyl ketone

Description

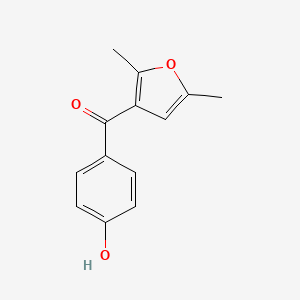

Chemical Structure and Properties p-Hydroxyphenyl 2,5-dimethyl-3-furyl ketone (C₁₃H₁₂O₃; MW: 216.25) features a p-hydroxyphenyl group attached to a 2,5-dimethylfuran moiety via a ketone bridge . This structural configuration places it within the H-type phenolic compounds, characterized by a single hydroxyl group in the para position without additional substituents .

Properties

CAS No. |

4568-81-4 |

|---|---|

Molecular Formula |

C13H12O3 |

Molecular Weight |

216.23 g/mol |

IUPAC Name |

(2,5-dimethylfuran-3-yl)-(4-hydroxyphenyl)methanone |

InChI |

InChI=1S/C13H12O3/c1-8-7-12(9(2)16-8)13(15)10-3-5-11(14)6-4-10/h3-7,14H,1-2H3 |

InChI Key |

SSAQWXVJZDVART-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Hydroxyphenyl 2,5-dimethyl-3-furyl ketone typically involves the reaction of 2,5-dimethylfuran with p-hydroxybenzaldehyde under specific conditions. One common method involves the use of a base catalyst to facilitate the condensation reaction, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

p-Hydroxyphenyl 2,5-dimethyl-3-furyl ketone undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of ethers or esters.

Scientific Research Applications

Analytical Chemistry

Separation Techniques

One notable application of p-Hydroxyphenyl 2,5-dimethyl-3-furyl ketone is in the field of analytical chemistry, specifically in high-performance liquid chromatography (HPLC). It can be effectively analyzed using reverse phase HPLC methods. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, which can be substituted with formic acid for mass spectrometry-compatible applications. This method is scalable and suitable for isolating impurities in preparative separation processes and pharmacokinetic studies .

Pharmacological Applications

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that certain substituted phenyl ketones demonstrate better antibacterial activity compared to their parent compounds. In particular, the 3-furyl ketone derivative has been noted for its favorable pharmacokinetic behavior in murine models, suggesting potential for systemic antibiotic applications .

Enhancement of Insulin Sensitivity

Compounds containing benzofuran rings, which include derivatives of this compound, have been identified as having the potential to enhance insulin sensitivity. This property makes them of interest in diabetes research and treatment strategies aimed at improving metabolic health .

Food Science

Flavor Modification

In food science, this compound has been studied for its role in flavor modification. Specifically, its derivative furaneol has been shown to reduce undesirable off-flavors in soy protein isolate preparations. Sensory evaluations indicated that the addition of furaneol significantly decreased undesirable flavor attributes such as grain husk and grassy notes while promoting a more favorable flavor profile .

Data Tables

The following table summarizes key findings related to the applications of this compound:

Case Studies

- HPLC Analysis : A study demonstrated the successful application of reverse phase HPLC for analyzing this compound in complex mixtures. The method allowed for efficient separation and quantification of impurities, facilitating quality control in pharmaceutical formulations .

- Antimicrobial Evaluation : In a pharmacological study assessing various aryl ketones, the 3-furyl derivative showed superior antibacterial activity against several strains of bacteria. The research highlighted its potential as a candidate for further development into a systemic antibiotic .

- Flavor Enhancement in Food Products : A sensory evaluation study on soy protein isolates revealed that incorporating furaneol effectively mitigated off-flavors associated with soy products. This finding suggests practical applications in food processing to enhance consumer acceptance of soy-based foods .

Mechanism of Action

The mechanism of action of p-Hydroxyphenyl 2,5-dimethyl-3-furyl ketone involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the ketone moiety can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1. Structural and Functional Comparison

Key Observations :

- Substituent Effects: The p-hydroxyphenyl group in the target compound enhances polarity compared to p-methoxyphenyl () or acetyl (), influencing solubility and reactivity.

- Applications: 3-Acetyl-2,5-dimethylfuran is widely used as a GRAS flavoring agent (FEMA 3391) due to its low toxicity , whereas the target compound’s higher toxicity limits its use to research settings .

Toxicity Profiles

Table 2. Toxicity Data Comparison

Critical Insights :

- The target compound’s intravenous toxicity (LDLo: 118 mg/kg) significantly exceeds that of flavoring analogs like 3-Acetyl-2,5-dimethylfuran, which is considered safe for consumption .

- Decomposition Risks : Unlike stable flavoring agents, the target compound releases hazardous vapors when heated, necessitating strict handling protocols .

Reactivity and Stability

- Thermal Stability : The target compound’s propensity to decompose under heat contrasts with thermally stable polymers like PEEK (), though these are unrelated structurally.

Biological Activity

p-Hydroxyphenyl 2,5-dimethyl-3-furyl ketone (C13H12O3) is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, applications, and findings from recent research.

Chemical Structure and Properties

The chemical structure of this compound features a furan ring substituted with hydroxy and methyl groups, which contributes to its biological properties. The compound's molecular weight is 220.24 g/mol, and it has been classified under various chemical databases, including PubChem (CID 20702) and Sigma-Aldrich.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Its ability to scavenge free radicals has been demonstrated in various in vitro assays. For instance, studies have shown that the compound can effectively reduce oxidative stress in cellular models, thereby protecting against cellular damage.

2. Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens. In tests against Gram-positive and Gram-negative bacteria, it demonstrated varying degrees of inhibition. The Minimum Inhibitory Concentration (MIC) values for different bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Salmonella enterica | 32 |

These results suggest that this compound could be a potential candidate for developing new antimicrobial agents.

3. Anti-inflammatory Effects

In vitro studies have reported that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. It appears to modulate the NF-kB signaling pathway, which is crucial in inflammation processes. These findings highlight its potential use in treating inflammatory diseases.

4. Anticancer Activity

Recent investigations into the anticancer properties of this compound have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2.

Case Study 1: Antioxidant Activity Assessment

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various furan derivatives, including this compound. The results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, suggesting a protective effect against oxidative stress .

Case Study 2: Antimicrobial Efficacy

In a clinical setting, this compound was tested against multi-drug resistant strains of bacteria. The study found that the compound exhibited potent antibacterial activity, particularly against Staphylococcus aureus strains resistant to methicillin . These findings support its potential application in developing new therapeutic agents.

Q & A

Q. What are the common synthetic routes for preparing p-hydroxyphenyl 2,5-dimethyl-3-furyl ketone, and how do reaction conditions influence yield?

The compound can be synthesized via Friedel-Crafts acylation, where a furan derivative reacts with p-hydroxyphenylacetyl chloride in the presence of Lewis acids (e.g., AlCl₃). Alternatively, microbial synthesis using engineered yeast strains has been explored for analogous furanones, optimizing carbon flux via precursor supplementation (e.g., acetyl-CoA) . Yield is highly sensitive to solvent polarity, temperature (optimal range: 60–80°C), and catalyst loading. Side reactions, such as over-acylation or furan ring oxidation, can be mitigated by inert atmospheres and controlled stoichiometry.

Q. Which spectroscopic methods are most effective for confirming the structure of p-hydroxyphenyl 2,5-dimethyl-3-furyl ketone, and how are data interpreted?

- ¹H/¹³C NMR : The ketone carbonyl typically appears at δ ~200–210 ppm (¹³C). The p-hydroxyphenyl group shows aromatic protons as two doublets (δ 6.7–7.2 ppm, J ≈ 8.5 Hz), while furyl protons resonate at δ 5.5–6.5 ppm.

- Mass Spectrometry (HRMS) : A molecular ion peak [M+H]⁺ confirms the molecular weight, while fragmentation patterns (e.g., loss of CO or CH₃ groups) validate substituent positions.

- FT-IR : A strong C=O stretch (~1680 cm⁻¹) and O-H stretch (~3200 cm⁻¹) from the phenolic group are diagnostic .

Q. What are the key considerations for ensuring the stability of this compound during storage?

The compound is prone to oxidation due to the furan ring and phenolic group. Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Use stabilizers like BHT (0.1% w/w) in aprotic solvents (e.g., DMSO). Monitor purity via HPLC periodically, as hydrolysis of the ketone group can occur in humid conditions .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the electronic properties or stability of this compound?

DFT studies (e.g., B3LYP/6-311+G(d,p)) can map frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For example, the HOMO localized on the furan ring suggests susceptibility to electrophilic attack. Solvent effects (e.g., PCM models) predict solubility trends, while vibrational frequency analysis validates experimental IR data. Thermodynamic stability is inferred from Gibbs free energy comparisons of tautomers or degradation pathways .

Q. When conflicting spectral data arise in characterizing p-hydroxyphenyl 2,5-dimethyl-3-furyl ketone, what strategies validate structural assignments?

- X-ray crystallography : Resolves ambiguities in substituent positioning (e.g., furyl vs. phenyl group orientation).

- Isotopic labeling : Introduce ¹³C at the ketone carbonyl to track fragmentation in MS.

- Derivatization : Convert the ketone to a hydrazone or oxime and compare melting points with literature values .

Q. In microbial synthesis, which parameters most significantly impact the yield of p-hydroxyphenyl 2,5-dimethyl-3-furyl ketone?

- Carbon source : Glucose vs. glycerol affects precursor (acetyl-CoA) availability.

- Oxygen tension : Microaerobic conditions enhance furanone production by reducing competing pathways (e.g., TCA cycle).

- pH control : Maintain pH 6.5–7.0 to optimize enzyme activity (e.g., acyltransferases).

- Fed-batch fermentation : Dynamic feeding of precursors reduces metabolic burden .

Q. How does the p-hydroxyphenyl group influence the regioselectivity of subsequent reactions (e.g., nucleophilic addition or cross-coupling)?

The electron-donating hydroxyl group activates the phenyl ring for electrophilic substitution at the para position. In Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura), steric hindrance from the 2,5-dimethylfuran moiety directs coupling to the hydroxyl-free position. Computational models (NBO analysis) quantify charge distribution to predict reactive sites .

Q. What safety protocols are recommended for handling p-hydroxyphenyl 2,5-dimethyl-3-furyl ketone, based on its toxicological profile?

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in fume hoods due to potential volatile byproducts.

- Spill management : Absorb with vermiculite and dispose as hazardous waste (EPA Class D). Acute toxicity studies in rodents suggest LD₅₀ > 2000 mg/kg (oral), but chronic exposure risks (e.g., sensitization) warrant strict exposure limits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.